molecular formula C13H16FN5O B3006170 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide CAS No. 2034562-05-3

3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide

Cat. No.: B3006170
CAS No.: 2034562-05-3
M. Wt: 277.303
InChI Key: MQYDJBFDCNEBMD-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound features a unique combination of a fluorine atom, a triazole ring, and an isonicotinamide moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Isonicotinamide: The final step involves coupling the triazole-fluorine intermediate with isonicotinamide under appropriate conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the isonicotinamide moiety.

    Substitution: The fluorine atom can be substituted under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce a reduced isonicotinamide derivative.

Scientific Research Applications

3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar triazole ring structure.

    Fluconazole: Another triazole antifungal with a comparable mechanism of action.

    Isoniazid: An isonicotinamide derivative used as an antibiotic.

Uniqueness

What sets 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide apart is its unique combination of a fluorine atom and a triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

3-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-9(2)12(8-19-6-5-16-18-19)17-13(20)10-3-4-15-7-11(10)14/h3-7,9,12H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYDJBFDCNEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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